molecular formula C15H13ClO2S B4929584 2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde

2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde

Cat. No.: B4929584
M. Wt: 292.8 g/mol
InChI Key: FUIACCACLNXMNZ-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde is an organic compound that features a benzaldehyde group substituted with a 4-chlorophenylsulfanyl and an ethoxy group

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c16-13-5-7-14(8-6-13)19-10-9-18-15-4-2-1-3-12(15)11-17/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIACCACLNXMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde typically involves the reaction of 4-chlorothiophenol with 2-(2-bromoethoxy)benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

2-[2-(4-Chlorophenyl)sulfanylethoxy]benzaldehyde can be compared with similar compounds such as:

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